molecular formula C12H6Cl4 B1221728 2,2',6,6'-Tetrachlorobiphenyl CAS No. 15968-05-5

2,2',6,6'-Tetrachlorobiphenyl

Cat. No.: B1221728
CAS No.: 15968-05-5
M. Wt: 292.0 g/mol
InChI Key: PXAGFNRKXSYIHU-UHFFFAOYSA-N
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Description

2,2',6,6'-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970's because they were found to bioaccumulate and cause harmful health effects. However, PCBs do not break down readily and are still found in the environment. (L4)
See also: Polychlorinated Biphenyls (component of).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2’,6,6’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction with these enzymes often leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions. Additionally, 2,2’,6,6’-Tetrachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism .

Cellular Effects

2,2’,6,6’-Tetrachlorobiphenyl has been shown to affect various cellular processes. It can influence cell signaling pathways, particularly those involving the AhR. Upon binding to AhR, 2,2’,6,6’-Tetrachlorobiphenyl can alter gene expression, leading to changes in cellular metabolism and potentially causing toxic effects. This compound has also been observed to disrupt cell membranes, affecting membrane fluidity and integrity . These disruptions can lead to altered cellular functions and increased susceptibility to oxidative stress.

Molecular Mechanism

The molecular mechanism of 2,2’,6,6’-Tetrachlorobiphenyl involves its binding to specific biomolecules, such as AhR and cytochrome P450 enzymes. Upon binding to AhR, the compound activates the receptor, which then translocates to the nucleus and binds to xenobiotic response elements (XREs) in the DNA. This binding initiates the transcription of genes involved in xenobiotic metabolism, such as CYP1A1 . Additionally, 2,2’,6,6’-Tetrachlorobiphenyl can inhibit or activate various enzymes, leading to changes in metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,6,6’-Tetrachlorobiphenyl can change over time. This compound is relatively stable and can persist in biological systems for extended periods. Over time, it can undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to 2,2’,6,6’-Tetrachlorobiphenyl has been associated with chronic effects on cellular function, including alterations in oxidative phosphorylation and mitochondrial function .

Dosage Effects in Animal Models

The effects of 2,2’,6,6’-Tetrachlorobiphenyl in animal models vary with dosage. At low doses, the compound may cause minimal or no observable effects. At higher doses, it can induce toxic effects, including liver damage, disruption of endocrine function, and neurotoxicity. Studies have shown that high doses of 2,2’,6,6’-Tetrachlorobiphenyl can lead to significant changes in metabolic pathways and increased oxidative stress .

Metabolic Pathways

2,2’,6,6’-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes hydroxylate the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,2’,6,6’-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. Due to its lipophilic nature, the compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It can also bind to serum proteins, facilitating its transport through the bloodstream. The distribution of 2,2’,6,6’-Tetrachlorobiphenyl can influence its localization and accumulation in specific tissues .

Subcellular Localization

2,2’,6,6’-Tetrachlorobiphenyl can localize to various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Properties

IUPAC Name

1,3-dichloro-2-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGFNRKXSYIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065983
Record name 2,2',6,6'-Tetrachlorobiphenyl
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Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15968-05-5
Record name 2,2′,6,6′-Tetrachlorobiphenyl
Source CAS Common Chemistry
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Record name 2,2',6,6'-Tetrachlorobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',6,6'-tetrachloro-
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Record name 2,2',6,6'-Tetrachlorobiphenyl
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Record name 2,2',6,6'-Tetrachlorobiphenyl
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Record name 2,2',6,6'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)?

A1: this compound (PCB 54) is a polychlorinated biphenyl congener with four chlorine atoms substituted at the 2, 2', 6, and 6' positions of the biphenyl rings. Its molecular formula is C12H6Cl4.

Q2: How does the chlorine substitution pattern of PCB 54 influence its interaction with Cytochrome P450 enzymes?

A2: Studies have shown that the specific chlorine substitution pattern of PCB 54 significantly affects its ability to inhibit various Cytochrome P450 enzymes. For instance, PCB 54 is a potent inhibitor of benzyloxyresorufin O-dealkylase (BROD) activity with a Ki value of 100 nM [], while it shows no inhibitory effect on methoxyresorufin O-dealkylase (MROD) and ethoxyresorufin O-dealkylase (EROD) activities []. This suggests that the ortho-substitution pattern in PCB 54 hinders its interaction with specific CYP isoforms responsible for MROD and EROD activities.

Q3: Can PCB 54 be degraded by microorganisms?

A3: Yes, PCB 54 can be cometabolized by certain bacterial species. Alcaligenes sp. JB1, when grown on 3-methylbenzoate, can degrade PCB 54 in an aerobic environment [, ]. The biodegradation kinetics follow a pseudo-first-order model, with a degradation rate constant slower than some other PCB congeners but faster than 2,2',3,3',4,4'-hexachlorobiphenyl [, ]. This suggests that the position of chlorine atoms on the biphenyl rings influences the biodegradation rate.

Q4: How does the structure of PCB 54 influence its degradation by Alcaligenes sp. JB1?

A4: Alcaligenes sp. JB1 demonstrates preferential degradation for certain PCB congeners based on the chlorine substitution pattern. This bacterium degrades 2,3-dichlorophenyl rings more rapidly than 2,5-dichlorophenyl rings [, ]. PCB 54, containing two 2,6-dichlorophenyl rings, is degraded at a slower rate compared to congeners with 2,3-dichlorophenyl rings.

Q5: What is the environmental fate of PCB 54?

A5: PCBs, including PCB 54, are persistent organic pollutants that tend to bioaccumulate in the environment. A study exploring the uptake of PCB 54 by the diatom Stephanodiscus minutulus and its subsequent transfer to the zooplankton Daphnia pulicaria provides insight into the biomagnification potential of this congener []. Further research is crucial to fully understand the long-term ecological impact and develop effective remediation strategies for PCB 54 contamination.

Q6: Are there any analytical techniques available for studying the structure of PCB 54?

A6: Yes, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides valuable information about the structure of PCB 54 and other halobiphenyls []. The chemical shifts observed in the 13C NMR spectra are sensitive to the nature and position of substituents on the biphenyl rings, allowing researchers to analyze the structural features of these compounds [].

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